molecular formula C14H22 B8759728 1,3-dibutyl-benzene CAS No. 17171-74-3

1,3-dibutyl-benzene

Cat. No.: B8759728
CAS No.: 17171-74-3
M. Wt: 190.32 g/mol
InChI Key: BLZIWBDUMUJHOE-UHFFFAOYSA-N
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Description

1,3-dibutyl-benzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two butyl groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its chemical stability and is used in various industrial and research applications.

Preparation Methods

1,3-dibutyl-benzene can be synthesized through several methods. One common synthetic route involves the cross-coupling of Grignard reagents with aryl halides in the presence of a phosphine-nickel catalyst. For example, 1-bromobutane can react with magnesium to form a Grignard reagent, which is then coupled with 1,3-dichlorobenzene in the presence of a nickel catalyst to produce 1,3-dibutylbenzene . Industrial production methods often involve similar catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

1,3-dibutyl-benzene undergoes various chemical reactions, including:

    Oxidation: The butyl groups can be oxidized to form carboxylic acids.

    Reduction: The benzene ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-dibutyl-benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dibutylbenzene involves its interaction with various molecular targets and pathways. Its chemical stability allows it to participate in reactions without undergoing significant structural changes. The butyl groups can influence the reactivity of the benzene ring, making it more or less susceptible to certain reactions. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

1,3-dibutyl-benzene can be compared with other similar compounds such as:

Properties

CAS No.

17171-74-3

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,3-dibutylbenzene

InChI

InChI=1S/C14H22/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2/h7,10-12H,3-6,8-9H2,1-2H3

InChI Key

BLZIWBDUMUJHOE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC=C1)CCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2.00 g (13.60 mmole) of m-dichlorobenzene, 0.050 g (0.065 mmoles) of [NitriphosCl]PF6 in 20 mL of ether at -78° C. was added 7.0 mL (14.0 mmoles) of 2M nBuMgCl in ether. The mixture was refluxed for 2 hrs. Then, 0.841 g of o-xylene was added as an internal standard and GC analysis on Column A (70° C. (0 min), 16°/min to 220° C.) yielded 68% of 1-chloro, 3-n-butylbenzene and 23% of 1,3-di-n-butylbenzene which was confirmed by GC/MS.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
[NitriphosCl]PF6
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.841 g
Type
reactant
Reaction Step Two

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